molecular formula C21H16ClN3O3S B2854924 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide CAS No. 1260922-64-2

2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide

Cat. No.: B2854924
CAS No.: 1260922-64-2
M. Wt: 425.89
InChI Key: XPCFNHIEJUDABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C21H16ClN3O3S and its molecular weight is 425.89. The purity is usually 95%.
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Mechanism of Action

Target of Action

Pyridopyrimidine derivatives, a class of compounds to which this molecule belongs, have been reported to interact with a variety of targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Mode of Action

It is known that pyridopyrimidine derivatives can inhibit the activity of their target proteins, leading to downstream effects that can include the inhibition of cell proliferation and survival .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those associated with its targets. For example, if the compound inhibits tyrosine kinase, it could affect pathways related to cell growth and differentiation. If it inhibits phosphatidylinositol-3 kinase, it could affect pathways related to cell survival and proliferation .

Pharmacokinetics

It is noted that the degree of lipophilicity of similar compounds allows them to diffuse easily into cells . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For example, if the compound inhibits tyrosine kinase, it could lead to decreased cell growth and differentiation. If it inhibits phosphatidylinositol-3 kinase, it could lead to decreased cell survival and proliferation .

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S/c1-23(15-7-3-2-4-8-15)18(26)13-24-17-10-11-29-19(17)20(27)25(21(24)28)16-9-5-6-14(22)12-16/h2-12,17,19H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFKVMXAWZVTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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